molecular formula C25H23N3O B15013128 (1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Katalognummer: B15013128
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: BFKBPYMBHZFZPB-VSKRKVRLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Dimethylpropanoyl)-2-phenyl-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile is a complex organic compound with a unique structure that combines a pyrroloquinoline core with phenyl and dimethylpropanoyl groups

Vorbereitungsmethoden

The synthesis of 1-(2,2-dimethylpropanoyl)-2-phenyl-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrroloquinoline core, followed by the introduction of the phenyl and dimethylpropanoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(2,2-Dimethylpropanoyl)-2-phenyl-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dimethylpropanoyl)-2-phenyl-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2,2-dimethylpropanoyl)-2-phenyl-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

1-(2,2-Dimethylpropanoyl)-2-phenyl-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile can be compared with other similar compounds, such as:

    1-(2,2-Dimethylpropanoyl)-2-(3-pyridinyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile: Similar structure but with a pyridinyl group instead of a phenyl group.

    1-(2,2-Dimethylpropanoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile: Similar structure but with a different hydrogenation state

Eigenschaften

Molekularformel

C25H23N3O

Molekulargewicht

381.5 g/mol

IUPAC-Name

(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-phenyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C25H23N3O/c1-24(2,3)23(29)22-21(18-10-5-4-6-11-18)25(15-26,16-27)20-14-13-17-9-7-8-12-19(17)28(20)22/h4-14,20-22H,1-3H3/t20-,21-,22+/m1/s1

InChI-Schlüssel

BFKBPYMBHZFZPB-VSKRKVRLSA-N

Isomerische SMILES

CC(C)(C)C(=O)[C@@H]1[C@H](C([C@@H]2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=CC=C4

Kanonische SMILES

CC(C)(C)C(=O)C1C(C(C2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.